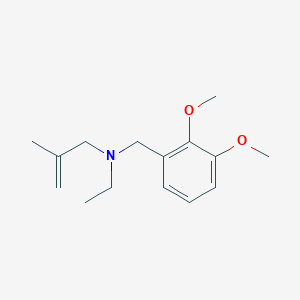![molecular formula C18H20ClNOS B5769691 2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)
2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide, commonly known as CTK7, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of CTK7 is not yet fully understood. However, studies have shown that CTK7 may exert its effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, CTK7 has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTK7 has been shown to have various biochemical and physiological effects. In cancer cells, CTK7 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, CTK7 has been shown to have neuroprotective effects and may enhance neuronal survival. Additionally, CTK7 has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTK7 for lab experiments is its high potency and selectivity. Additionally, CTK7 has been shown to have good pharmacokinetic properties, making it a promising lead compound for drug development. However, one of the limitations of CTK7 is its limited solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on CTK7. One area of research could focus on the development of more potent and selective analogs of CTK7. Additionally, further studies are needed to fully understand the mechanism of action of CTK7 and its potential applications in various fields. Another area of research could focus on the development of new drug delivery systems to improve the solubility and bioavailability of CTK7. Overall, CTK7 has significant potential for the development of new drugs and therapies, and further research is needed to fully explore its potential applications.
Synthesis Methods
CTK7 can be synthesized using a multi-step reaction process involving the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate product is then reacted with 4-isopropylaniline and acetic anhydride to form CTK7.
Scientific Research Applications
CTK7 has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, CTK7 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, CTK7 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, CTK7 has been identified as a potential lead compound for the development of new drugs.
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)15-6-8-17(9-7-15)20-18(21)12-22-11-14-4-3-5-16(19)10-14/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPNXVXDWMTQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)

![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)






![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)